3-(5-Fluoro-2-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methylphenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 5-fluoro-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-methylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that joins an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Fluoro-2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-Methylpyridine
- 3-Methylpyridine
- 4-Methylpyridine
Comparison: 3-(5-Fluoro-2-methylphenyl)pyridine stands out due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts unique electronic and steric properties. These modifications can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its non-fluorinated or non-methylated analogues .
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
ZBRSOCRPGVUHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.